molecular formula C25H23NO3 B1530866 5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione CAS No. 1020252-64-5

5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione

Cat. No.: B1530866
CAS No.: 1020252-64-5
M. Wt: 385.5 g/mol
InChI Key: DBHFRGDCDLVAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione is a synthetically designed small molecule recognized for its potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This compound functions by competitively binding to the active site of COX-2, thereby blocking the conversion of arachidonic acid to prostaglandin H2, a key mediator in inflammatory processes and tumor progression. Its primary research value lies in the investigation of COX-2-driven pathological conditions, with studies focusing on its anti-proliferative and pro-apoptotic effects in various cancer cell lines. The compound is a subject of interest in oncology research for its potential to suppress tumor growth and angiogenesis. Furthermore, its selectivity profile makes it a valuable pharmacological tool for dissecting the distinct roles of COX-2 versus the constitutively expressed COX-1 isoform in complex biological systems, providing critical insights for the development of novel therapeutic agents with improved safety margins.

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(4-naphthalen-2-yloxyphenyl)iminomethyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-25(2)14-23(27)22(24(28)15-25)16-26-19-8-11-20(12-9-19)29-21-10-7-17-5-3-4-6-18(17)13-21/h3-13,16,27H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHFRGDCDLVAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC3=CC4=CC=CC=C4C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5,5-Dimethyl-1,3-cyclohexanedione Core

The foundational step in preparing the target compound is the synthesis of 5,5-dimethyl-1,3-cyclohexanedione. This compound serves as the key diketone scaffold for subsequent condensation reactions.

  • Reported Methods : The synthesis of 5,5-dimethyl-1,3-cyclohexanedione typically involves cyclization and oxidation steps starting from appropriate precursors such as methyl ketones or substituted cyclohexanones. One patent (CN104592038A) discusses preparation methods for related 5,5-dimethyl-1,3-cyclohexamethylenediamine derivatives, highlighting challenges such as safety hazards in reduction steps and low yields with certain reducing agents like lithium aluminum hydride.

  • Alternative Synthetic Routes : Literature explores the synthesis of 2-alkyl-1,3-cyclohexanediones via Mannich reactions and Claisen condensations. However, classical Mannich reaction approaches often suffer from low reactivity and yields, as documented in detailed studies on 2-alkylidene-1,3-cyclohexanediones synthesis. More promising routes involve sulfenylation-oxidation-elimination sequences or direct alkylation strategies under controlled conditions.

Step Starting Material Reagents/Conditions Outcome Notes
1 Methyl isobutyl ketone or similar Mannich reaction: diethylamine hydrochloride, paraformaldehyde, acid catalyst, ethanol, reflux Formation of amino-ketone intermediate Low yield (5-6%), poor reactivity observed
2 Keto ester intermediates NaH in ether, Claisen condensation Formation of 2-alkyl-1,3-cyclohexanedione Higher yields, suitable for scale-up
3 5,5-Dimethyl-1,3-cyclohexanedione Various oxidation or cyclization steps Cyclohexanedione core Patent reports reduction methods with safety concerns; alternative safer methods recommended

Introduction of the 4-(2-naphthyloxy)anilino Methylene Group

The functionalization of the 5,5-dimethyl-1,3-cyclohexanedione core to form the Schiff base derivative involves condensation with 4-(2-naphthyloxy)aniline.

  • Condensation Reaction : The key step is the formation of an imine (Schiff base) linkage by reacting the diketone with the aniline derivative under acidic or neutral conditions, typically in an organic solvent such as ethanol or methanol. This reaction proceeds via nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by dehydration.

  • Catalysts and Conditions : Mild heating and the presence of dehydrating agents or catalysts can improve yields and purity. Ionic liquids have been reported as efficient and eco-friendly catalysts in similar condensation reactions, enhancing reaction rates and facilitating product isolation.

Step Reactants Conditions Product Yield/Notes
1 5,5-Dimethyl-1,3-cyclohexanedione + 4-(2-naphthyloxy)aniline Reflux in ethanol or methanol, mild acid catalyst or ionic liquid catalyst 5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione High yield with optimized conditions; purity confirmed by spectroscopic methods

Analytical and Research Findings on Preparation

  • Yield Optimization : Studies emphasize the importance of controlling reaction temperature, solvent choice, and catalyst presence to maximize yields of the cyclohexanedione core and the final Schiff base compound.

  • Purity and Characterization : Products are typically characterized by nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and melting point analysis to confirm structure and purity.

  • Safety and Scalability : Some reduction methods for intermediate compounds involve hazardous reagents and exothermic reactions, posing safety risks for industrial scale-up. Alternative synthetic routes with safer reagents and milder conditions are preferred for commercial production.

Summary Table of Preparation Steps

Preparation Stage Key Reaction Type Reagents/Conditions Challenges Solutions/Notes
Synthesis of 5,5-dimethyl-1,3-cyclohexanedione Cyclization, oxidation, Claisen condensation Ketones, NaH, ether, reflux Low yield in Mannich reaction; safety hazards in reductions Use Claisen condensation; avoid hazardous reducing agents
Formation of Schiff base Condensation (imine formation) 4-(2-naphthyloxy)aniline, ethanol, mild acid or ionic liquid catalyst Reaction rate and purity control Ionic liquids improve yield and ease of work-up
Purification and characterization Crystallization, spectroscopy Solvent choice critical Impurities from side reactions Optimize crystallization solvents and conditions

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various hydroxy derivatives .

Scientific Research Applications

5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Structural Analogues of 5,5-Dimethyl-1,3-cyclohexanedione Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at 2-Position Key Functional Groups Molecular Formula Molecular Weight (g/mol) References
5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione [4-(2-Naphthyloxy)anilino]methylene Schiff base, naphthyloxy C24H22N2O3 386.45 Synthesized here
2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione Benzylidene Aromatic aldehyde-derived C15H16O2 228.29
2-((2-Hydroxy-4,4-dimethyl-6-oxocyclohexenyl)(5-nitrothienyl)methyl)-5,5-dimethyl-1,3-cyclohexanedione Hydroxycyclohexenyl-nitrothienylmethyl Nitrothiophene, keto-enol tautomer C21H25NO6S 419.49
2-{[(4-Chlorophenyl)amino]sulfanylmethylene}-5,5-dimethylcyclohexane-1,3-dione [(4-Chlorophenyl)amino]sulfanylmethylene Chlorophenyl, thioether C15H16ClNO2S 309.81
3-[(2-Amino-5-nitrophenyl)amino]-5,5-dimethylcyclohex-2-enone (2-Amino-5-nitrophenyl)amino Nitroaniline, enamine C14H17N3O5 307.30
Key Observations:
  • Substituent Diversity: The target compound’s 2-naphthyloxyanilino group distinguishes it from simpler benzylidene or thiophenyl derivatives. This bulky aromatic substituent likely enhances π-π stacking interactions, which could influence its optical or electronic properties .
Key Observations:
  • Catalyst Impact: The use of L-proline in highlights the role of organocatalysts in improving regioselectivity and yield for conjugated systems.

Physical and Chemical Properties

Molecular Weight and Stability:
  • The target compound (MW 386.45) is heavier than simpler derivatives like 2-benzylidene-dimedone (MW 228.29) due to its naphthyloxy substituent, which may reduce solubility in polar solvents .
  • Derivatives with nitro groups (e.g., ) exhibit lower pKa values (~4.41) due to electron-withdrawing effects, whereas the target compound’s basicity is likely higher.
Spectral Data:
  • IR Spectroscopy : Analogs such as 2-benzylidene-dimedone show characteristic C=O stretches at ~1700 cm⁻¹ and C=N stretches at ~1600 cm⁻¹ . The target compound’s Schiff base would exhibit similar features.
  • NMR : The naphthyloxy group in the target compound would generate distinct aromatic proton signals in the 7.0–8.5 ppm range, comparable to DCDDC-based OLED dyes .

Biological Activity

5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione, also known by its CAS number 1020252-64-5, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclohexanedione core with a dimethyl substitution and an anilino moiety linked to a naphthyloxy group. Its molecular formula is C25H23NO3C_{25}H_{23}NO_3, with a molecular weight of approximately 401.46 g/mol.

Structural Formula

\text{5 5 Dimethyl 2 4 2 naphthyloxy anilino methylene}-1,3-cyclohexanedione}

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that the compound's cytotoxicity can be correlated with its ability to induce DNA cross-linking and reactive oxygen species (ROS) generation.

Table 1: Cytotoxicity Data Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)12.5DNA cross-linking
HeLa (Cervical)15.0ROS generation
MCF-7 (Breast)20.0Apoptosis induction
A549 (Lung)18.0Cell cycle arrest
  • DNA Cross-Linking : The compound has been shown to form covalent bonds with DNA, leading to cross-linking that inhibits replication and transcription processes.
  • Reactive Oxygen Species Generation : It induces oxidative stress in cells by increasing the levels of ROS, which can lead to apoptosis.
  • Cell Cycle Arrest : The compound affects the cell cycle progression, particularly at the G2/M checkpoint, thereby preventing cancer cell proliferation.

Study 1: Cytotoxic Effects in Leukemia Cells

A study published in Cancer Letters examined the effects of this compound on K562 leukemia cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study attributed this effect to both DNA damage and the induction of apoptosis through ROS pathways .

Study 2: Breast Cancer Cell Line Analysis

In another investigation focusing on MCF-7 breast cancer cells, researchers noted that the compound not only reduced cell viability but also triggered apoptotic pathways as indicated by increased caspase activity . This study highlighted the potential of this compound as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,5-dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Condensation of 5,5-dimethyl-1,3-cyclohexanedione with 4-(2-naphthyloxy)aniline in a refluxing solvent system (e.g., acetic acid/ethanol, 1:1 v/v) under nitrogen .
  • Step 2 : Use catalytic L-proline (0.1–0.3 eq) to enhance imine formation efficiency, as demonstrated in analogous systems .
  • Step 3 : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3). Purify via flash column chromatography and recrystallize from ethanol for high-purity crystals (>95%) .
  • Optimization : Adjust stoichiometry (1:1.2 ratio of diketone to amine) and extend reaction time (3–6 h) to improve yields (62–85%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure of this compound?

  • Analytical Workflow :

  • NMR : Assign peaks for the methylene group (δ 8.2–8.5 ppm, singlet) and aromatic protons (δ 6.8–7.8 ppm) to verify conjugation .
  • X-Ray Diffraction (XRD) : Resolve the enone system and naphthyloxy-anilino substituents. Example: Asymmetric units may show envelope conformations in cyclohexanedione rings (puckering parameters: Q = 0.443–0.448 Å) .
  • IR : Confirm carbonyl stretches (1690–1710 cm⁻¹) and C=N imine bonds (1620–1640 cm⁻¹) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystal packing and stability of this compound?

  • Structural Insights :

  • Hydrogen Bonding : N–H···O and O–H···O interactions (2.8–3.2 Å) stabilize the lattice. For example, N1A–H1NA···O1B (2.95 Å) and C8A–H8AA···O2B (3.10 Å) .
  • π-Stacking : Aromatic rings (naphthyl, anilino) exhibit face-to-face stacking (Cg···Cg = 3.498–3.663 Å), enhancing thermal stability .
  • Practical Implication : Crystal packing data guide solvent selection for recrystallization (e.g., ethanol > DMF) to avoid lattice disruption .

Q. What experimental strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals or anomalous XRD bond lengths?

  • Troubleshooting Framework :

  • Dynamic NMR : Probe temperature-dependent splitting (e.g., hindered rotation in the anilino group) by acquiring spectra at 25°C and 60°C .
  • DFT Calculations : Compare experimental XRD bond lengths (e.g., C=O: 1.21 Å) with computed values to identify electronic effects (e.g., hyperconjugation in the enone system) .
  • Multi-Technique Validation : Cross-validate IR carbonyl stretches with XRD-derived bond lengths to confirm resonance effects .

Q. How can the reactivity of the methylene group in this compound be exploited for derivatization in drug discovery?

  • Derivatization Pathways :

  • Nucleophilic Addition : React with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols. Monitor steric effects from 5,5-dimethyl groups .
  • Cross-Coupling : Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at the methylene position .
  • Biological Relevance : Analogous compounds show enzyme inhibition (e.g., cyclooxygenase) via conjugated π-systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione
Reactant of Route 2
Reactant of Route 2
5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.